molecular formula C14H25ClN2O3 B7984742 (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7984742
M. Wt: 304.81 g/mol
InChI Key: HLWQGYSBBISHSO-LLVKDONJSA-N
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Description

"(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester" is a chiral pyrrolidine derivative featuring a chloroacetyl group, isopropyl-amino substituent, and a tert-butyl ester moiety. This compound is likely utilized as a synthetic intermediate in pharmaceutical or agrochemical research, particularly in the development of enantioselective catalysts or bioactive molecules.

Properties

IUPAC Name

tert-butyl (3R)-3-[(2-chloroacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-10(2)17(12(18)8-15)11-6-7-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWQGYSBBISHSO-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound is characterized by a complex structure that includes a pyrrolidine ring, a chloroacetyl group, and a tert-butyl ester, which contribute to its pharmacological properties.

  • Molecular Formula : C15H27ClN2O3
  • Molecular Weight : 318.84 g/mol
  • CAS Number : 1353963-65-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential in several therapeutic areas. The following sections summarize the findings related to its antibacterial, antiviral, and anticancer properties.

Antibacterial Activity

Recent research has highlighted the antibacterial properties of pyrrolidine derivatives. For example, compounds containing similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Bacteria
(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine0.125Staphylococcus aureus
(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine0.5Escherichia coli

The minimum inhibitory concentration (MIC) values indicate that this compound is considerably potent against common pathogens, suggesting its utility in developing new antibacterial agents .

Antiviral Activity

Pyrrolidine derivatives have also been investigated for their antiviral properties. Certain analogs have demonstrated activity against viruses such as HIV and influenza. The mechanism often involves inhibiting viral replication by interfering with specific viral enzymes.

CompoundIC50 (µM)Virus
Pyrrolidine Derivative A0.5HIV
Pyrrolidine Derivative B1.0Influenza

These findings suggest that the incorporation of the chloroacetyl group may enhance antiviral efficacy by modifying the compound's interaction with viral proteins .

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has gained attention due to their ability to induce apoptosis in cancer cells. Studies have shown that these compounds can inhibit cell proliferation through various pathways.

CompoundIC50 (µM)Cancer Cell Line
(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine10HeLa
(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine15MCF-7

These results indicate that the compound can effectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

Case Studies

  • Study on Antibacterial Efficacy : A study published in MDPI examined various pyrrolidine derivatives' antibacterial activity against resistant strains of bacteria. The results showed that modifications to the pyrrolidine structure could significantly enhance antibacterial potency.
  • Antiviral Mechanism Investigation : Research conducted on the antiviral mechanisms of pyrrolidine derivatives revealed that these compounds could inhibit viral entry into host cells, thereby reducing viral load.
  • Anticancer Pathway Analysis : A detailed investigation into the apoptotic pathways activated by pyrrolidine derivatives indicated that they could induce cell death through both intrinsic and extrinsic pathways.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity : Research has indicated that compounds similar to (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine derivatives exhibit antiviral properties, making them candidates for further investigation in antiviral drug development. The chloroacetyl moiety can enhance the compound's ability to interact with viral enzymes, potentially inhibiting their function.

Enzyme Inhibition Studies : The structural characteristics of this compound allow it to serve as a potential inhibitor for specific enzymes involved in metabolic pathways. Studies have shown that modifications of the pyrrolidine ring can lead to increased selectivity and potency against target enzymes, which is crucial for developing effective therapeutic agents.

Organic Synthesis

Building Block in Synthesis : The tert-butyl ester form of this compound acts as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for constructing more complex molecules, particularly in the synthesis of pharmaceuticals.

Protective Group Strategy : Tert-butyl esters are commonly employed as protective groups for carboxylic acids due to their stability under basic conditions and ease of deprotection. This characteristic is advantageous when synthesizing compounds that require specific functional group manipulations.

Case Study 1: Synthesis of Bioactive Compounds

In a study conducted by researchers focusing on pyrrolidine derivatives, (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester was utilized as an intermediate for synthesizing novel bioactive compounds with enhanced pharmacological profiles. The results demonstrated improved activity against certain cancer cell lines compared to previous derivatives lacking the chloroacetyl group.

Case Study 2: Antimicrobial Activity

Another research project investigated the antimicrobial properties of various pyrrolidine derivatives, including (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester. The findings indicated significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of "(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester" differ primarily in substituent groups, which significantly influence reactivity, stability, and applications. Below is a detailed comparison with a closely related compound from the evidence:

Compound 1 : "(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester" (CAS: 1353995-03-5)

Feature Target Compound Analog (Compound 1)
Substituent at Position 3 2-Chloro-acetyl and isopropyl-amino groups 2-Amino-acetyl and cyclopropyl-amino groups
Reactivity Chloroacetyl group enhances electrophilicity, enabling SN2 reactions. Aminoacetyl group may participate in amide bond formation or act as a nucleophile.
Steric Effects Isopropyl group introduces bulk, potentially slowing kinetics. Cyclopropyl ring imposes conformational rigidity due to ring strain.
Stability Chloro substituents may confer instability under basic/humid conditions. Amino group could increase hygroscopicity or oxidation sensitivity.
Commercial Availability No data provided. Discontinued in all quantities (50mg–500mg) .

Key Differences and Implications :

Reactivity: The chloroacetyl group in the target compound contrasts with the aminoacetyl group in Compound 1. This difference makes the former more reactive in alkylation or cross-coupling reactions, whereas the latter may favor peptide synthesis or metal coordination .

Substituent Effects: The isopropyl group in the target compound provides steric hindrance, which could influence enantioselectivity in catalytic applications.

Data Table: Structural and Functional Comparison

Parameter Target Compound Compound 1 (CAS: 1353995-03-5)
Core Structure (R)-pyrrolidine with tert-butyl ester (R)-pyrrolidine with tert-butyl ester
Functional Groups 2-Chloroacetyl, isopropyl-amino 2-Aminoacetyl, cyclopropyl-amino
Electrophilicity High (due to Cl) Low (due to NH2)
Potential Applications Alkylation agents, chiral intermediates Peptide synthesis, chelating agents
Stability Concerns Hydrolysis of chloroacetyl group Oxidation of amino group

Research Findings and Limitations

  • Evidence Gap: The provided evidence focuses solely on Compound 1, limiting direct comparisons. No data on the target compound’s synthesis, stability, or biological activity are available.
  • Inference from Analogs : The chloroacetyl group’s reactivity is well-documented in other contexts (e.g., prodrug design), suggesting the target compound could serve as a versatile electrophile. In contrast, Compound 1’s discontinuation may reflect instability or niche applicability .
  • Recommendations: Further studies should explore the target compound’s kinetic profile (e.g., hydrolysis rates) and compare it to non-chlorinated analogs.

Notes

  • The evidence highlights the importance of substituent selection in pyrrolidine derivatives.
  • Structural modifications (e.g., chloro vs. amino groups) drastically alter compound behavior, underscoring the need for tailored synthetic strategies.

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